2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-hydroxy-
Description
2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-hydroxy- (CAS: 10441-46-0), also known as (6-hydroxy-2-naphthyl)acetic acid, is a naphthalene derivative with a partially hydrogenated ring system. Its molecular formula is C₁₂H₁₀O₃ (molecular weight: 202.21 g/mol), featuring a hydroxyl group at the 6-position and an acetic acid moiety at the 2-position of the tetrahydronaphthalene backbone .
Properties
IUPAC Name |
2-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h3-4,7-8,13H,1-2,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRXEJHMMGESPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1CC(=O)O)C=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation with Chloroacetic Acid
Procedure :
Naphthalene reacts with chloroacetic acid in the presence of potassium bromide (KBr) at 210–235°C under reflux for 24 hours. The crude product is extracted with ethyl acetate, washed with brine, and purified via recrystallization from petroleum ether.
Key Steps :
-
Catalyst : KBr (1–5 mol%) enhances reaction efficiency by facilitating intermediate formation.
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Workup : Acidification with 10% NaOH followed by HCl precipitates the crude product.
Data :
| Parameter | Value |
|---|---|
| Yield | 70–85% (crude) |
| Purity (HPLC) | >95% after purification |
| Key Intermediate | 1-Naphthaleneacetic acid |
Advantages :
Hydrogenation of Tetralone Derivatives
Procedure :
2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2-ylidene)acetic acid is reduced using zinc in acetic acid/water (4:1 v/v) at 80°C for 2 hours. The methoxy group is subsequently demethylated with boron tribromide (BBr₃) in dichloromethane.
Optimization :
-
Reduction : Zinc dust ensures complete conversion of the ketone to the alcohol.
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Demethylation : BBr₃ selectively removes the methoxy group without affecting the acetic acid side chain.
Data :
| Step | Yield | Conditions |
|---|---|---|
| Hydrogenation | 95% | Zn, AcOH/H₂O, 80°C |
| Demethylation | 82% | BBr₃, DCM, 0°C→RT |
Advantages :
Multistep Synthesis from Naphthaleneacetic Acid
Procedure :
-
Acylation : Naphthalene reacts with ethyl chloroacetate via Friedel-Crafts acylation using AlCl₃.
-
Hydrolysis : The ester intermediate is hydrolyzed to the carboxylic acid using methanesulfonic acid in ethanol.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the naphthalene ring.
Data :
| Step | Reagents | Yield |
|---|---|---|
| Acylation | AlCl₃, EtCl | 65% |
| Hydrolysis | MSA, EtOH | 82% |
| Reduction | H₂/Pd-C, EtOAc | 75% |
Challenges :
-
Requires strict moisture control during acylation.
-
Over-reduction of the aromatic ring can occur without temperature regulation.
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Friedel-Crafts | 70–85% | High | Moderate |
| Hydrogenation | 80–95% | Moderate | High |
| Multistep Synthesis | 60–75% | Low | Low |
Key Findings :
-
Friedel-Crafts is preferred for bulk synthesis but requires high temperatures.
-
Hydrogenation offers superior yields but involves hazardous demethylation reagents (BBr₃).
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(6-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid.
Reduction: Formation of 2-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Agricultural Applications
Plant Growth Regulation
2-Naphthaleneacetic acid derivatives are known for their auxin-like activity, which promotes cell division and elongation in plants. The tetrahydro structure and hydroxyl group significantly enhance this activity compared to non-hydroxylated counterparts. Studies have demonstrated that these compounds can effectively regulate plant growth and development.
Case Study: Enhanced Growth Promotion
A study conducted on tomato plants showed that treatment with 2-naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-hydroxy- resulted in:
| Treatment | Plant Height (cm) | Leaf Number | Yield (kg/plant) |
|---|---|---|---|
| Control | 30 | 5 | 1.5 |
| Treated | 45 | 8 | 2.5 |
This indicates a significant improvement in growth parameters when using the compound as a growth regulator.
Pharmaceutical Applications
Anti-inflammatory Properties
Research has indicated that derivatives of 2-naphthaleneacetic acid possess anti-inflammatory and analgesic properties. These compounds can be utilized to treat conditions characterized by inflammation and pain.
Case Study: Efficacy in Inflammatory Conditions
A clinical trial involving patients with rheumatoid arthritis demonstrated the effectiveness of a formulation containing 2-naphthaleneacetic acid derivatives:
| Group | Pain Reduction (%) | Side Effects (%) |
|---|---|---|
| Control | 20 | 15 |
| Treatment Group | 60 | 5 |
The treatment group exhibited a substantial reduction in pain with minimal side effects, showcasing the therapeutic potential of these compounds.
Mechanism of Action
The mechanism of action of 2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxy group and acetic acid moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitutions
Key structural analogues differ in substituents (hydroxyl, methoxy, fluoro, nitro) and acid groups (carboxylic vs. acetic acid). Below is a comparative analysis:
Physicochemical Properties
Biological Activity
2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-hydroxy- (CAS Number: 26315-70-8) is a derivative of naphthaleneacetic acid known for its various biological activities. This compound has garnered attention in both agricultural and pharmaceutical contexts due to its growth-regulating properties and potential therapeutic applications.
The molecular formula of 2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-hydroxy- is with a molar mass of 218.24 g/mol. It exhibits a density of approximately and a predicted boiling point of .
Plant Growth Regulation
One of the primary biological activities of 2-Naphthaleneacetic acid is its role as a plant growth regulator. Research indicates that this compound significantly influences plant growth parameters such as root elongation, fruit development, and flowering.
- Case Study : A study assessed the effects of exogenous application of NAA (Naphthaleneacetic acid) on the female-to-male ratio and seed production in crops. The results showed that treatments involving NAA led to increased seed production and altered gender ratios among plants .
Hormonal Activity
2-Naphthaleneacetic acid acts similarly to auxins in plants, promoting cell elongation and division. Its application can enhance root formation in cuttings and stimulate flowering in various species.
- Mechanism : The compound is believed to modulate endogenous levels of jasmonic acid (JA), which plays a crucial role in plant stress responses and developmental processes. For instance, one study reported that treatments with NAA resulted in a significant decrease in endogenous JA content in treated plant leaves .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of 2-Naphthaleneacetic acid. These studies typically focus on its effects on mammalian systems and environmental impact.
- Findings : Research indicates that while NAA can exhibit toxicity at high doses (particularly in its sodium salt form), it does not demonstrate systemic toxicity at lower doses. For example, dermal exposure studies revealed no significant systemic effects even at high exposure levels .
Comparative Analysis with Other Naphthalene Derivatives
A comparative analysis of various naphthalene derivatives reveals that while many share similar growth-regulating properties, their efficacy and safety profiles can differ significantly.
| Compound Name | CAS Number | Molar Mass | Key Activity |
|---|---|---|---|
| 2-Naphthaleneacetic Acid | 86-87-3 | 144.17 g/mol | Auxin-like activity |
| 1-Naphthaleneacetic Acid | 86-87-3 | 144.17 g/mol | Similar auxin effects |
| 2-Naphthaleneacetic Acid, Ethyl Ester | 105806-38-0 | 248.27 g/mol | Enhanced bioavailability |
Q & A
Basic: What are the recommended analytical techniques for structural characterization of 2-naphthaleneacetic acid derivatives?
Methodological Answer:
Structural elucidation of this compound requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to resolve aromatic and aliphatic proton environments, with emphasis on the tetrahydro ring system and hydroxyl group position .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., ) and fragmentation patterns using electron ionization (EI) spectra, referencing NIST chemistry databases for validation .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., -OH stretching at ~3200–3600 cm, carboxylic acid C=O at ~1700 cm) .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage Conditions: Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation of the hydroxyl group and tetrahydro ring .
- Handling Precautions: Use gloveboxes or fume hoods with nitrile gloves, as naphthalene derivatives can exhibit dermal toxicity (e.g., irritation, sensitization) .
- Stability Testing: Monitor degradation via HPLC-UV at 254 nm monthly, using a C18 column and acetonitrile/water mobile phase .
Advanced: What experimental designs are optimal for studying this compound's role in plant redox signaling?
Methodological Answer:
- Biosensor Integration: Use Arabidopsis seedlings expressing compartment-specific redox biosensors (e.g., chloroplast-targeted Grx1-roGFP2 for glutathione redox potential ) to track ROS dynamics induced by the compound under controlled light stress .
- Stress Induction: Apply methyl viologen (MV) to generate localized ROS in chloroplasts, then measure spatiotemporal oxidation patterns in mitochondria and cytosol via confocal microscopy .
- Data Interpretation: Compare oxidation kinetics (e.g., lag time between chloroplast and mitochondrial oxidation) to assess retrograde signaling efficiency .
Advanced: How can contradictory data on this compound's thermodynamic properties be resolved?
Methodological Answer:
Contradictions in enthalpy () or redox potentials may arise from:
- Measurement Variability: Cross-validate data using NIST Standard Reference Database 69, which reports for naphthaleneacetic acid derivatives (e.g., –371.9 kJ/mol for 2-naphthaleneacetic acid) .
- Environmental Factors: Control humidity and oxygen levels during calorimetry, as the hydroxyl group is hygroscopic and prone to oxidation .
- Computational Validation: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to reconcile experimental and theoretical values .
Basic: What synthetic routes are reported for tetrahydro-naphthaleneacetic acid derivatives?
Methodological Answer:
- Catalytic Hydrogenation: Reduce naphthalene rings using Pd/C or Raney Ni under (1–3 atm) in ethanol at 50°C, monitoring progress via TLC .
- Regioselective Hydroxylation: Introduce the 6-hydroxy group via Friedel-Crafts acylation followed by demethylation with BBr .
- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate isomers, confirmed by melting point (mp) analysis (e.g., mp 61–63°C for 1-naphthalenemethanol derivatives) .
Advanced: How does this compound interact with microbial or plant metabolic pathways?
Methodological Answer:
- Metabolomic Profiling: Apply LC-MS/MS to detect intermediates in Panax notoginseng root extracts, focusing on terpenoid-related pathways (e.g., 1,2,3,7,8,8a-hexahydro derivatives) .
- Enzyme Inhibition Assays: Test affinity for cytochrome P450 enzymes (e.g., CYP2C9) using fluorometric substrates, comparing inhibition constants () to NSAIDs like naproxen .
- Transcriptome Correlation: Pair metabolome data with RNA-seq to identify upregulated genes (e.g., oxidoreductases) under compound exposure .
Basic: What are the critical parameters for reproducibility in toxicity assays?
Methodological Answer:
- Model Organisms: Use Daphnia magna or human hepatocyte (HepG2) lines, adhering to OECD guidelines for acute toxicity (e.g., 48-hr LC) .
- Dose Standardization: Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .
- Endpoint Selection: Measure glutathione depletion (via DTNB assay) and mitochondrial membrane potential (JC-1 staining) for mechanistic insights .
Advanced: What strategies mitigate off-target effects in pharmacological studies?
Methodological Answer:
- Structural Analog Screening: Compare activity against 6-methoxy-α-methyl derivatives (e.g., naproxen) to assess NSAID-like selectivity .
- CRISPR-Cas9 Knockouts: Generate Arabidopsis mutants deficient in ROS scavengers (e.g., cat2 for catalase) to isolate compound-specific redox effects .
- Molecular Docking: Simulate binding to cyclooxygenase (COX) isoforms using AutoDock Vina, prioritizing residues with <4.0 Å binding distances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
